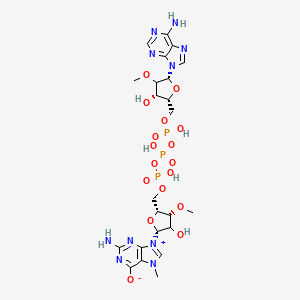
M7G(3'-OMe-5')pppA(2'-OMe)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of M7G(3’-OMe-5’)pppA(2’-OMe) involves the chemical modification of nucleotides. The process typically includes the methylation of guanosine and adenosine at specific positions, followed by the formation of a triphosphate bridge between them . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of M7G(3’-OMe-5’)pppA(2’-OMe) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis machines and stringent quality control measures to maintain high purity levels .
Chemical Reactions Analysis
Types of Reactions
M7G(3’-OMe-5’)pppA(2’-OMe) primarily undergoes substitution reactions due to the presence of reactive phosphate groups . These reactions are essential for its role as a cap analogue in mRNA synthesis.
Common Reagents and Conditions
Common reagents used in the reactions involving M7G(3’-OMe-5’)pppA(2’-OMe) include methylating agents, phosphoramidites, and various catalysts . The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products
The major products formed from the reactions involving M7G(3’-OMe-5’)pppA(2’-OMe) are capped mRNA molecules, which are more stable and efficient in translation processes .
Scientific Research Applications
M7G(3’-OMe-5’)pppA(2’-OMe) has a wide range of applications in scientific research:
Mechanism of Action
M7G(3’-OMe-5’)pppA(2’-OMe) functions by mimicking the natural cap structure of mRNA. It binds to the cap-binding proteins, enhancing the stability of the mRNA and promoting its translation . The compound interacts with various molecular targets, including initiation factors and ribosomes, facilitating the efficient translation of the mRNA into proteins .
Comparison with Similar Compounds
Similar Compounds
M7G(5’)ppp(5’)G: Another cap analogue used in mRNA synthesis.
Uniqueness
M7G(3’-OMe-5’)pppA(2’-OMe) is unique due to its specific methylation pattern, which enhances its stability and efficiency compared to other cap analogues . This makes it particularly valuable in applications requiring high stability and efficient translation of mRNA .
Properties
Molecular Formula |
C23H33N10O17P3 |
|---|---|
Molecular Weight |
814.5 g/mol |
IUPAC Name |
2-amino-9-[(2R,4R,5R)-5-[[[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3-hydroxy-4-methoxyoxolan-2-yl]-7-methylpurin-9-ium-6-olate |
InChI |
InChI=1S/C23H33N10O17P3/c1-31-8-33(19-12(31)20(36)30-23(25)29-19)21-14(35)15(43-2)10(48-21)5-46-52(39,40)50-53(41,42)49-51(37,38)45-4-9-13(34)16(44-3)22(47-9)32-7-28-11-17(24)26-6-27-18(11)32/h6-10,13-16,21-22,34-35H,4-5H2,1-3H3,(H7-,24,25,26,27,29,30,36,37,38,39,40,41,42)/t9-,10-,13+,14?,15+,16?,21-,22-/m1/s1 |
InChI Key |
CDTPPKGWEOGAMN-WDAGTLCJSA-N |
Isomeric SMILES |
CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])[C@H]3C([C@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@@H](C([C@@H](O4)N5C=NC6=C(N=CN=C65)N)OC)O)OC)O |
Canonical SMILES |
CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)OC)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















